molecular formula C7H12O B3050676 7-Oxabicyclo[4.2.0]octane CAS No. 278-38-6

7-Oxabicyclo[4.2.0]octane

Cat. No.: B3050676
CAS No.: 278-38-6
M. Wt: 112.17 g/mol
InChI Key: KDBXRAQKSXYXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bicyclic Ether Systems in Organic Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. byjus.com While simple ethers are relatively inert, cyclic ethers, particularly bicyclic systems, exhibit distinct reactivity. numberanalytics.comlibretexts.org Bicyclic ethers are molecules in which two rings share atoms, with an oxygen atom incorporated into this framework. This structural constraint often imparts significant ring strain, influencing the molecule's reactivity and making it a valuable intermediate in organic synthesis. researchgate.net

These systems are not merely chemical curiosities; they are integral components of numerous natural products and pharmacologically active molecules. numberanalytics.comresearchgate.net Their unique three-dimensional structures can interact with biological targets with high specificity. The controlled synthesis and manipulation of bicyclic ethers allow chemists to construct complex molecular frameworks, highlighting their importance in the fields of medicinal chemistry and materials science. researchgate.netresearchgate.net

Overview of the 7-Oxabicyclo[4.2.0]octane Scaffold within Fused Ring Systems

This compound is a bicyclic ether with the chemical formula C₇H₁₂O. Its structure consists of a six-membered cyclohexane (B81311) ring fused to a four-membered oxetane (B1205548) ring. The numbering of the bicyclic system places the oxygen atom at the 7-position. This fusion of a flexible six-membered ring with a strained four-membered ring results in a molecule with interesting conformational properties and reactivity.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 278-38-6
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
InChI Key KDBXRAQKSXYXFU-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C1)CO2

Research Findings on this compound

Detailed studies have explored the synthesis and reactivity of the this compound system. For instance, the pyrolysis of cis-2-hydroxycyclohexylmethyltrimethylammonium i-butoxide has been reported as a synthetic route to this compound, albeit in a modest yield of 13%. The reactivity of this bicyclic ether is largely dictated by the strained oxetane ring. It can undergo various transformations, including ring-opening reactions under acidic conditions. acs.org For example, studies on substituted analogs like 6-phenyl-7-oxabicyclo[4.2.0]octane have shown high syn stereoselectivity in the oxetane ring opening. acs.org

Furthermore, the this compound framework serves as a building block in the synthesis of more complex molecules. Research has demonstrated its use as a precursor for creating larger ring systems and introducing specific functional groups. researchgate.netrsc.org The inherent strain and defined stereochemistry of the bicyclic system make it a powerful tool for constructing intricate molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBXRAQKSXYXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284472
Record name 7-Oxabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278-38-6
Record name 7-Oxabicyclo[4.2.0]octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Oxabicyclo 4.2.0 Octane and Its Derivatives

Strategies for [4.2.0]Bicyclic Ring Formation

The construction of the fused bicyclo[4.2.0]octane ring system, which features a six-membered ring fused to a four-membered oxetane (B1205548) ring, presents unique synthetic challenges. A variety of methodologies have been developed to address these challenges, each offering distinct advantages in terms of stereocontrol and substrate scope.

Cationic Cyclization Approaches for Oxabicyclooctane Systems

Cationic cyclization reactions provide a powerful tool for the formation of the 7-oxabicyclo[4.2.0]octane skeleton. One notable example is the cationic iodocyclization of 2-cyclohexenemethanol derivatives. tandfonline.com This reaction can lead to two different bicyclic ether products: the fused this compound and the bridged 6-oxabicyclo[3.2.1]octane. tandfonline.com The product ratio is significantly influenced by the substitution pattern of the starting alkenol. Specifically, the presence of aromatic substituents tends to favor the formation of the desired fused this compound system as the major product. tandfonline.com

Another powerful approach involves a cationic cascade reaction. For instance, the reaction of a silyl (B83357) enol ether with a chiral cyclic acetal, mediated by a Lewis acid like titanium tetrachloride (TiCl₄), can initiate a cascade cyclization to produce 8-oxabicyclo[3.2.1]octanes. umich.edu While this produces a different isomer, the underlying principle of a cationic cascade demonstrates a potent strategy for constructing complex bicyclic ether systems. The stereochemical outcome of these reactions can often be controlled by the choice of reactants, such as using chiral acetals derived from diols to achieve high enantioselectivity. umich.edu

Tandem Prins/Wagner/Ritter Processes for Oxabicyclic Scaffolds

A highly efficient one-pot method for synthesizing derivatives of the oxabicyclic system is the tandem Prins/Wagner/Ritter process. rsc.orgdntb.gov.ua This three-component coupling reaction involves an aldehyde, a vinylcyclopropyl carbinol, and a nitrile in the presence of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org The reaction proceeds through a sequence of a Prins cyclization, a Wagner-Meerwein rearrangement, and a Ritter reaction to afford (3-oxabicyclo[4.2.0]octanyl)amides in high yields and with excellent selectivity. rsc.org This methodology represents the first reported synthesis of such oxabicycles through this sequential process. rsc.org

The reaction conditions are typically mild, running at temperatures between -40 to 0 °C in dichloromethane. rsc.org The choice of the starting alcohol is crucial; for example, using (1-vinylcyclobutyl)methanol under similar conditions leads to the formation of (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides instead of the bicyclo[4.2.0]octane system. rsc.org

Intramolecular Cycloaddition Reactions in this compound Synthesis

Intramolecular cycloaddition reactions are a cornerstone in the synthesis of complex cyclic systems, including the this compound core. The intramolecular [2+2] photocycloaddition of 2-alkenyl-substituted 3(2H)-furanones is a prime example. researchgate.net Irradiation of these substrates at a wavelength of 350 nm can lead to the formation of a cyclobutane (B1203170) ring, which is part of the bicyclic system. researchgate.net The regioselectivity of this cycloaddition is highly dependent on the length of the alkenyl side chain. researchgate.net For instance, a shorter chain can lead to the expected 7-oxabicyclo[3.2.1.0(3,6)]octane, while a longer chain can completely reverse the regioselectivity to form an unusual 9-oxabicyclo[4.2.1.0(3,8)]nonane skeleton. researchgate.net

Another versatile approach is the intramolecular 1,3-dipolar cycloaddition of azomethine ylides. acs.org While often used to create nitrogen-containing heterocycles, the principles can be adapted for oxygen-containing rings. In these reactions, a dipolarophile is tethered to the ylide, and the subsequent cycloaddition leads to fused ring systems. acs.org The stereoselectivity is often high, with a general preference for the formation of the endo isomer. acs.org

Table 1: Regioselectivity in Intramolecular [2+2] Photocycloaddition
Starting MaterialSide ChainProduct SkeletonYield
2-(but-3-en-1-yl)-2-methyl-3(2H)-furanoneButenyl7-oxabicyclo[3.2.1.0(3,6)]octane87%
2-(pent-4-en-1-yl)-2-methyl-3(2H)-furanonePentenyl9-oxabicyclo[4.2.1.0(3,8)]nonane92%

Photoaddition Reactions as Synthetic Routes to 2-Oxabicyclo[4.2.0]octenones

Photoaddition reactions, particularly [2+2] photocycloadditions, are a powerful tool for constructing the cyclobutane ring of bicyclo[4.2.0]octane systems. acs.orgacs.org The intramolecular [2+2] photocycloaddition is a key step in the synthesis of various complex natural products. acs.org For example, the synthesis of merrilactone A utilizes the [2+2] photocycloaddition of an enantiomerically pure lactone with cis-1,2-dichloroethylene (B151661) to create a cyclobutene, which is a precursor to the bicyclo[4.2.0]octane system. acs.org

The success of these reactions often relies on the ability to control the stereochemistry, which can be influenced by the substrate and reaction conditions. These photoadditions can create multiple carbon-carbon bonds in a single step, often in sterically hindered environments, highlighting the efficiency of this approach. acs.org

Precursor Design and Functionalization for this compound Synthesis

The strategic design and functionalization of precursors are critical for the successful synthesis of this compound and its derivatives. Carbohydrates, in particular, have emerged as versatile starting materials.

Utilization of Glycals and Carbohydrate Derivatives

Glycals, which are cyclic enol ether derivatives of sugars, are highly valuable precursors for the synthesis of bicyclic carbohydrate derivatives, including those with the 2-oxabicyclo[4.2.0]octane framework. d-nb.infoiucr.org These commercially available starting materials can be converted in a few steps to complex bicyclic structures. d-nb.info For instance, the cycloaddition of dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, to tri-O-acetyl-D-glucal leads to the formation of a dichlorocyclobutanone adduct. This adduct is a key intermediate that can be further elaborated into functionalized 2-oxabicyclo[4.2.0]octane derivatives. wgtn.ac.nz

The resulting bicyclic compounds, such as [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate, are stable and can be used for further synthetic transformations. d-nb.infoiucr.org The inherent chirality of the starting glycal allows for the synthesis of enantiomerically pure bicyclic products. The ring strain in the fused four-membered ring often leads to a distorted conformation of the carbohydrate ring, which can be characterized by X-ray crystallography. d-nb.infoiucr.org

Table 2: Example of a Bicyclic Carbohydrate Derivative from a Glycal
Compound NameMolecular FormulaStarting MaterialKey Reaction
[(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetateC₁₄H₁₈O₈Tri-O-acetyl-D-glucal[2+2] Cycloaddition with dichloroketene

Derivatization of 2-Cyclohexenemethanol Substrates

A notable method for the synthesis of the this compound framework involves the cationic iodocyclization of 2-cyclohexenemethanol derivatives. This reaction can lead to two different bicyclic ether systems: the fused this compound and the bridged 6-oxabicyclo[3.2.1]octane. The outcome of this cyclization is highly dependent on the substitution pattern of the starting alkenol. Specifically, the presence of aromatic substituents on the 2-cyclohexenemethanol substrate favors the formation of the fused this compound as the major product. researchgate.net

The reaction proceeds through an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the hydroxyl group. The regioselectivity of this attack dictates which bicyclic system is formed.

Table 1: Influence of Substituents on Cationic Iodocyclization of 2-Cyclohexenemethanol Derivatives
SubstrateMajor ProductKey Factor
2-Cyclohexenemethanol with Aromatic SubstituentsThis compoundElectronic effects of the aromatic ring stabilizing the transition state leading to the fused system. researchgate.net
Unsubstituted or Alkyl-substituted 2-Cyclohexenemethanol6-Oxabicyclo[3.2.1]octaneSteric and electronic factors favoring the formation of the bridged system.

Asymmetric Synthesis and Stereocontrol in this compound Formation

Achieving stereocontrol in the synthesis of this compound derivatives is crucial for their application in the total synthesis of complex molecules and for the development of new therapeutic agents. Both enantioselective and diastereoselective approaches have been developed to access specific stereoisomers of this bicyclic system.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. While the direct enantioselective synthesis of the parent this compound is not extensively detailed in the provided context, methods for the enantioselective synthesis of the broader bicyclo[4.2.0]octane framework are relevant. For instance, the total synthesis of (+)-kingianin A, a natural product containing a bicyclo[4.2.0]octadiene core, was achieved through a chiral oxazaborolidinium ion-catalyzed Diels-Alder reaction of a strained cyclobutenone. researchgate.net This highlights the use of chiral catalysts to induce enantioselectivity in the formation of the bicyclic system.

Another strategy involves the use of microbial reduction to resolve a racemic mixture, yielding a ketone and an alcohol with high enantiomeric purity, which serve as intermediates for bicyclo[4.2.0]octane derivatives. google.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound synthesis, diastereoselectivity can be achieved through various methods, including photocycloaddition reactions. For example, the [2+2] photocycloaddition of chiral cyclohexenonecarboxylates to ethylene (B1197577) has been shown to produce bicyclo[4.2.0]octanone derivatives with high diastereoselectivity. tum.de

Furthermore, the reaction of (E)-3,3,3-trichloro-1-nitropropene with cyclohexanone (B45756) enamines can lead to the formation of bicyclo[4.2.0]octanes, and the diastereoselectivity of these reactions has been studied. researchgate.net The conformation of the reactants and intermediates often plays a crucial role in determining the stereochemical outcome. For instance, in the photocyclization of trans-decalin-substituted-2,3-butanediones, both substrate conformation and intramolecular hydrogen bonding influence the diastereoselective formation of spirocarbocycles containing a cyclobutane ring. acs.org

A gold(I)-catalyzed cyclization of 1-ethynylcyclohexane-trans-1,4-diol provides a diastereoselective route to the related oxabicyclo[3.2.1]octane core, which proceeds through a strained oxonium ion intermediate and a semi-pinacol rearrangement.

Synthesis of Specific Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the introduction of various chemical handles that can be further elaborated.

One approach involves the cyclization of a malonate derivative obtained from cyclohexene (B86901). Treatment of cyclohexene with N-bromosuccinimide (NBS) in water yields a bromohydrin, which is then functionalized with a malonate group. Subsequent cyclization affords a this compound derivative in excellent yield. nih.gov

Another method involves the [2+2] ketene (B1206846) cycloaddition as a key step to construct the bicyclo[4.2.0]octane system, which is a precursor to the kingianin family of natural products. acgpubs.org This strategy offers a rapid way to build the carbon skeleton.

The synthesis of 8-(D-gluco-penta-O-hydroxypentyl)-7-oxabicyclo[4.2.0]octane has also been reported, demonstrating the attachment of a carbohydrate moiety to the bicyclic framework. tandfonline.com

Table 2: Synthetic Methods for Functionalized this compound Derivatives
Starting MaterialKey ReactionFunctionalized ProductReference
CyclohexeneBromohydrin formation followed by malonate cyclizationDiethyl 2,2-(this compound)dicarboxylate nih.gov
4-Methoxy-1,4-cyclohexadiene and ketenes[2+2] Ketene cycloadditionBicyclo[4.2.0]octanone precursor for kingianins acgpubs.org
(Z)-1,2-diphenylethene and 2-(2-(phenylethynyl)benzylidene)malononitrile[2+2] Cross-photocycloaddition(±)-Ethyl (1S,6S,7R,8S)-8-cyano-7-(2-(phenylethynyl)phenyl)-2-oxabicyclo[4.2.0]octane-8-carboxylate rsc.org

Mechanistic Investigations and Transformational Reactivity of 7 Oxabicyclo 4.2.0 Octane Systems

Ring-Opening Reactions of the Oxetane (B1205548) Moiety within 7-Oxabicyclo[4.2.0]octane

The reactivity of the this compound system is largely dominated by the chemistry of the strained four-membered oxetane ring. This moiety is susceptible to cleavage under various conditions, leading to the formation of functionalized cyclohexane (B81311) derivatives.

Acid-Catalyzed Ring Opening and Stereochemical Outcomes

The acid-catalyzed ring opening of the oxetane ring in this compound systems proceeds via protonation of the oxygen atom, followed by nucleophilic attack. A notable characteristic of this reaction is the high degree of stereoselectivity observed. For instance, the acid-catalyzed ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane has been shown to exhibit a high syn-stereoselectivity. acs.org This outcome is attributed to the mechanism of the ring-opening process, which involves the formation of a carbocation intermediate that is preferentially attacked from a specific face to relieve ring strain, thereby dictating the stereochemistry of the final product.

Substituent Effects on Oxetane Ring Opening Mechanisms

Substituents on the this compound framework can exert profound effects on the rate and mechanism of the oxetane ring opening. Electron-donating groups can stabilize carbocationic intermediates, potentially favoring an SN1-type mechanism. Conversely, electron-withdrawing groups can disfavor carbocation formation, promoting an SN2-like pathway. The position of the substituent is also critical. For example, a substituent on the cyclobutane (B1203170) portion of the molecule can influence the conformation of the bicyclic system, thereby affecting the accessibility of the oxetane ring to nucleophiles. In some instances, substituent effects can lead to unusual ring-chain tautomerism in bicyclo[4.2.0]octane derivatives. researchgate.net

Ring-Expansion Reactions of this compound Ring Systems

While ring-opening reactions are a common transformation for this compound systems, ring-expansion reactions, though less common, provide a pathway to larger heterocyclic frameworks. oup.com These reactions typically involve the cleavage of a C-C bond within the cyclobutane ring and concomitant formation of a new, larger ring. For instance, treatment of chlorinated 2-oxabicyclo[4.2.0]octenones with a base such as triethylamine (B128534) in ethanol (B145695) can lead to a ring-expansion, affording 2H-oxocin-2-one derivatives. oup.com This transformation is believed to proceed through an anionic intermediate, followed by elimination and rearrangement. The driving force for such reactions is often the relief of ring strain associated with the four-membered ring.

Functional Group Transformations on the Bicyclic Framework

Beyond ring-opening and ring-expansion reactions, the this compound scaffold can undergo various functional group transformations that preserve the core bicyclic structure. These reactions are valuable for the synthesis of functionalized derivatives with potential applications in medicinal chemistry and materials science.

Azidation Reactions for Functionalized this compound Derivatives

Azidation reactions represent a powerful tool for introducing nitrogen-containing functional groups into organic molecules. In the context of this compound systems, azidation can be achieved on substituents attached to the bicyclic core. For example, a bromomethyl-substituted oxetane, a related system, can undergo nucleophilic substitution with sodium azide (B81097) to afford the corresponding azide derivative in high yield. nih.gov This transformation is significant as the resulting azide can be further elaborated, for instance, through cycloaddition reactions to form triazoles. nih.gov Such derivatization strategies highlight the utility of the this compound framework as a scaffold for the construction of more complex molecular architectures.

Other Derivatization and Modification Strategies

Beyond the primary transformations, the this compound framework is amenable to a variety of other derivatization and modification strategies. These methods enable the introduction of diverse functionalities and the construction of more complex molecular architectures, leveraging the inherent reactivity of the bicyclic system. Key strategies include ring-opening reactions, the introduction of carbohydrate moieties, and ring-expansion transformations.

Ring-Opening Reactions

The strained oxetane ring within the this compound system is susceptible to cleavage under acidic conditions, leading to functionalized cyclohexane derivatives. The stereochemical outcome of this ring-opening is highly dependent on the substitution pattern of the bicyclic core.

An investigation into the acid-catalyzed ring-opening of 6-phenyl-7-oxabicyclo[4.2.0]octane revealed the formation of multiple products, including those resulting from both syn and anti addition across the C-O bond. acs.orgresearchgate.net The reaction of this substrate yields a mixture of addition products, alongside an olefin and an unsaturated alcohol. researchgate.net Notably, some of the initial addition products are unstable under the reaction conditions and can undergo epimerization at the tertiary carbon atom. researchgate.net This complexity necessitates careful analysis to determine the true kinetic product ratios. researchgate.net

Introduction of Carbohydrate Moieties

The this compound scaffold can be functionalized with carbohydrate units through photochemical methods. This approach opens avenues for creating novel analogs of biologically relevant molecules.

A key example is the synthesis of 8-(D-gluco-penta-O-hydroxylpentyl)-7-oxabicyclo[4.2.0]octane. tandfonline.com This is achieved through the photoaddition of cyclohexene (B86901) to aldehydo-D-glucose pentaacetate. tandfonline.com The initial reaction produces the acetylated precursor, 8-(D-gluco-penta-O-acetylpentyl)-7-oxabicyclo[4.2.0]octane, in a 65% yield as a syrupy mixture of diastereomers. tandfonline.com Subsequent deacetylation with sodium methoxide (B1231860) affords the final crystalline polyhydroxylated product. tandfonline.com

Starting MaterialReagentProductYield (%)Reference
aldehydo-D-glucose pentaacetateCyclohexene8-(D-gluco-penta-O-acetylpentyl)-7-oxabicyclo[4.2.0]octane65 tandfonline.com
8-(D-gluco-penta-O-acetylpentyl)-7-oxabicyclo[4.2.0]octaneSodium methoxide8-(D-gluco-penta-O-hydroxylpentyl)-7-oxabicyclo[4.2.0]octane- tandfonline.com

Furthermore, stable bicyclic carbohydrate derivatives incorporating the this compound core can be synthesized from commercially available glycals. nih.gov One such derivative is [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate. nih.govd-nb.inforesearchgate.net The strained four-membered ring in these structures significantly influences the conformation of the pyranose ring, causing deviations from the ideal chair conformation. nih.gov

Ring-Expansion Reactions

Under basic conditions, certain chlorinated derivatives of the 2-oxabicyclo[4.2.0]octenone system undergo a ring-expansion to form eight-membered oxygen-containing heterocycles. researchgate.netoup.com This transformation provides a route to novel oxocinone systems.

Specifically, the dehydrochlorination of chlorinated 2-oxabicyclo[4.2.0]oct-4-en-3-ones with triethylamine in ethanol leads to the formation of 5-ethenyl-2-pyrones. researchgate.netoup.com This reaction proceeds via a symmetry-allowed ring opening of an intermediate 2-oxabicyclo[4.2.0]octa-4,6-dien-3-one. oup.com Initially, the products of this reaction were misidentified as oxocinones, but further investigation revealed the correct 5-ethenyl-2-pyrone structure. researchgate.netoup.com

Substrate FamilyReagentProduct FamilyMechanistic FeatureReference
Chlorinated 2-oxabicyclo[4.2.0]oct-4-en-3-onesTriethylamine in ethanol5-Ethenyl-2-pyronesSymmetry-allowed ring opening researchgate.netoup.com

This reactivity highlights how the substitution pattern on the bicyclic frame can be strategically employed to drive transformations toward more complex and unusual heterocyclic systems.

Structural Elucidation and Conformational Analysis of 7 Oxabicyclo 4.2.0 Octane Architectures

Advanced Spectroscopic Characterization Techniques

The definitive identification and detailed structural analysis of 7-oxabicyclo[4.2.0]octane derivatives are accomplished through a combination of powerful analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives in solution. Through ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, chemists can map the carbon skeleton and the connectivity of protons, confirming the bicyclic architecture.

The stereochemistry of the ring fusion (cis or trans) and the relative orientation of substituents are determined by analyzing proton-proton coupling constants (³J-values) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For instance, a cis-fused ring system is often more stable and thermodynamically favored in many synthetic routes.

While specific NMR data for the parent this compound is not extensively detailed in readily available literature, the principles of structural assignment can be illustrated with data from the constitutional isomer, 2-oxabicyclo[4.2.0]octane, which shares the same bicyclic core but with a different heteroatom position. In a study of substituted 2-oxabicyclo[4.2.0]octane derivatives, both cis and trans isomers were isolated and characterized. acs.org The distinct chemical shifts and multiplicities in their ¹H and ¹³C NMR spectra allowed for unambiguous assignment.

Table 1: Illustrative ¹H and ¹³C NMR Data for a 2-Oxabicyclo[4.2.0]octane Derivative Data for 8-[2-(4-Methoxyphenyl)ethyl]-2-oxabicyclo[4.2.0]octane (trans isomer), a constitutional isomer of the target compound, is presented to demonstrate NMR application. acs.org

Assignment ¹H NMR (CDCl₃, 600 MHz) δ (ppm) ¹³C NMR (CDCl₃, 150 MHz) δ (ppm)
Methoxy Protons3.79 (s, 3H)55.3
Oxabicycle Protons3.82 (t, 1H), 3.72–3.57 (m, 2H), 2.67–2.48 (m, 3H), 2.40–2.29 (m, 1H), 1.99–1.86 (m, 1H), 1.85–1.74 (m, 1H), 1.73–1.61 (m, 2H), 1.56–1.43 (m, 3H), 1.35–1.24 (m, 1H)75.5, 62.9, 37.5, 36.2, 32.8, 30.5, 27.0, 25.9, 23.4
Aromatic Protons7.09 (d, 2H), 6.82 (d, 2H)157.6, 134.6, 129.3, 113.7

NMR is also crucial for studying dynamic processes, such as tautomerism. In certain bicyclo[4.2.0]octane systems, a dynamic equilibrium known as ring-chain tautomerism can exist, and NMR is used to identify and quantify the different species present in solution. researchgate.net

X-ray crystallography provides unambiguous, high-resolution information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. This technique is definitive for establishing the absolute configuration of chiral centers and confirming the stereochemical relationships determined by NMR.

For the bicyclo[4.2.0]octane system, X-ray analysis has confirmed that the fusion between the six-membered and four-membered rings is typically cis. researchgate.net This arrangement is a consequence of the synthetic pathways often used to create these molecules, such as [2+2] cycloadditions. The crystal structure of a carbocyclic bicyclo[4.2.0]octane derivative, for example, clearly showed the cis-fused nature of the rings. researchgate.net

In a study of the related cis-7-azabicyclo[4.2.0]octan-8-one, X-ray diffraction revealed that the strain imposed by the four-membered β-lactam ring forces the six-membered cyclohexane (B81311) ring into a mixture of flexible boat and half-chair conformations within the crystal lattice. This demonstrates the power of crystallography to reveal subtle conformational details that are averaged in solution-phase NMR.

Table 2: Crystallographic Data for a cis-Fused Bicyclo[4.2.0]octane Analogue Data for a carbocyclic derivative used to illustrate typical parameters. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.01(1)
b (Å)14.06(1)
c (Å)12.61(1)
β (°)103.4
Ring Fusioncis

Conformational Dynamics and Ring Strain Effects within the Bicyclic System

The conformation of the bicyclic system is a balance between minimizing the strain in the four-membered ring and adopting a low-energy conformation for the six-membered ring. Unlike a simple cyclohexane, the cyclohexane ring in the this compound framework cannot easily adopt a perfect chair conformation. Studies on analogous systems, such as the 7-azabicyclo[4.2.0]octane core, have shown that the six-membered ring is often forced into higher-energy boat or twisted half-chair conformations to accommodate the fused, rigid four-membered ring.

This inherent strain is a key driver of the system's chemical reactivity. For example, photochemical cleavage of the cyclobutane (B1203170) ring in the parent carbocycle, bicyclo[4.2.0]octane, highlights the energetic instability of the four-membered ring. The stability of the this compound structure is also a critical factor in its synthesis. In cationic iodocyclization reactions of 2-cyclohexenemethanol derivatives, the formation of the fused this compound system competes with the formation of a bridged 6-oxabicyclo[3.2.1]octane. semanticscholar.org The product ratio is highly dependent on substituents, indicating that electronic and steric factors can stabilize the strained fused system to favor its formation. semanticscholar.org

Studies on Tautomerism and Configurational Stability in this compound Derivatives

Tautomerism, the interconversion of structural isomers, can be a significant factor in the chemistry of bicyclo[4.2.0]octane derivatives. A particularly relevant form is ring-chain tautomerism, where a cyclic structure exists in equilibrium with an open-chain isomer.

Research has shown that certain bicyclo[4.2.0]octane derivatives, formed from the reaction of cyclohexanone (B45756) enamines with nitropropenes, can exist in a reversible equilibrium with their ring-chain tautomers, which are trisubstituted enamines. researchgate.net

Figure 1: Ring-Chain Tautomerism in a Bicyclo[4.2.0]octane System

This equilibrium is influenced by reaction conditions, and the distinct structures of the bicyclic tautomer and the open-chain form can be definitively identified and studied using NMR spectroscopy and X-ray diffraction. researchgate.net The configurational stability of the this compound core is largely dictated by the stereochemistry of the ring junction. The cis-fused configuration is generally found to be more stable and is the common product of many cycloaddition reactions used to form this bicyclic system. Once formed, the high energy barrier to ring-flipping and bond cleavage at the junction ensures its configurational stability under normal conditions.

Computational Chemistry and Theoretical Studies on 7 Oxabicyclo 4.2.0 Octane

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the electronic structure and energetics of 7-oxabicyclo[4.2.0]octane and its derivatives. These studies are crucial for explaining the molecule's reactivity.

A notable application of computational analysis is in understanding the reactivity of related bicyclic systems that rearrange to form the bicyclo[4.2.0]octane core. For instance, in the oxidation of spirocyclic hydrocarbons, DFT computations have shown that specific electronic interactions dictate site-selectivity. acs.org Calculations reveal that hyperconjugative interactions between the σ* orbitals of certain C–H bonds and the Walsh orbitals of an adjacent cyclopropane (B1198618) ring can activate these bonds, lowering the energy barrier for processes like hydrogen atom transfer (HAT). acs.org This type of analysis, while performed on precursors, provides a deep understanding of the electronic factors that govern the formation and subsequent reactivity of the bicyclo[4.2.0]octane framework. acs.org The formation of cationic intermediates, which can be involved in the synthesis of this bicyclic ether, has also been studied, with calculations helping to elucidate the reaction mechanisms. acs.orgresearchgate.net

Theoretical methods are also fundamental for calculating the thermochemical data, such as the Gibbs free energy, for cyclic ethers. These calculations rely on the electronic energy, optimized geometry, and vibrational modes obtained from electronic structure calculations to derive thermodynamic properties through statistical mechanics. unizar.es

Reaction Mechanism Profiling and Transition State Analysis in this compound Transformations

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating complex reaction mechanisms. For transformations involving the this compound system, these methods have offered significant insights.

One key area of study is the formation of the bicyclo[4.2.0]octane skeleton itself. The synthesis of 7-oxabicyclo[4.2.0]octanes can be achieved through methods like the cationic iodocyclization of 2-cyclohexenemethanol derivatives. In such reactions, a competition exists between the formation of the fused this compound system and a bridged 6-oxabicyclo[3.2.1]octane system. While not explicitly detailed for this specific reaction, computational modeling is a standard approach to analyze the transition states of the competing pathways (e.g., 5-exo-tet vs. 6-endo-tet cyclization) to predict product ratios.

Furthermore, DFT studies have been instrumental in clarifying mechanisms where this compound derivatives are products of complex rearrangements. In the dioxirane-mediated oxygenation of certain spiro-hydrocarbons, rearranged alcohols like cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol are formed. acs.org The detection of these rearranged products provides clear evidence for the involvement of cationic intermediates. acs.org Computational analysis supports these findings by showing that specific stabilizing hyperconjugative interactions in the incipient radical can trigger electron transfer, leading to the formation of a carbocation that subsequently rearranges. acs.org The study of cationic intermediates through DFT calculations has also been applied to understand the reaction mechanisms of other complex organic molecules. researchgate.net

Thermodynamic and Kinetic Modeling of this compound Reactions

Thermodynamic and kinetic modeling allows for the quantitative prediction of reaction outcomes and rates. For cyclic ethers like this compound, kinetic modeling is particularly relevant in fields such as combustion chemistry, where compounds like 8-ethyl-7-oxabicyclo[4.2.0]octane are considered. unizar.es Often, the rate coefficients for reactions are estimated using generic rate rules, but more sophisticated models incorporate calculated C–H bond strengths and other structural factors. unizar.es

DFT calculations provide the necessary data for this modeling by determining the activation free energies (ΔG‡) for various reaction pathways. For example, in the oxygenation of spiro[2.5]octane and its derivatives, which can yield rearranged bicyclo[4.2.0]octan-1-ols, the calculated activation barriers parallel the experimentally observed site-selectivities and diastereoselectivities. acs.org These calculations can quantify the preference for one reaction pathway over another, as shown in the table below, which highlights the energy differences for competing reaction sites.

Calculated Activation Free Energy Differences (ΔΔG‡) for Competing C-H Oxygenation Pathways in a Substrate Leading to Bicyclo[4.2.0]octane Derivatives. acs.org
SubstrateCompeting Reaction SitesCalculated ΔΔG‡ (kcal/mol)Favored Pathway
trans-6-tert-butylspiro[2.5]octan-4-olOxidation of cis vs. trans Isomer4.4 (derived from relative reactivity)cis-Isomer (axial C-H)
bicyclo[4.1.0]heptan-2-olOxidation of cis vs. trans Isomer3.6 (derived from relative reactivity)cis-Isomer (cis C-H)

This data demonstrates how computational modeling can quantify the kinetic favorability of one reaction pathway over another, explaining observed product distributions. acs.org

Prediction of Spectroscopic Properties and Conformational Preferences through Computational Methods

While specific computational studies on the spectroscopic properties of the parent this compound are not extensively documented in the reviewed literature, the application of these methods to analogous systems is well-established. Computational chemistry is a vital tool for predicting spectroscopic data and understanding the conformational behavior of complex molecules. smolecule.comrsc.org

For related bicyclic ethers and carbocycles, computational methods are routinely used to determine preferred conformations. smolecule.com For instance, in the analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one, methods ranging from semi-empirical (Austin Model 1) to ab initio (Hartree-Fock) and DFT have been used to investigate the energetics of different conformations, such as chair and boat forms. smolecule.com Similar approaches can be applied to this compound to analyze the puckering of the six-membered ring and the stereochemistry of the ring fusion (cis or trans).

Furthermore, the prediction of NMR spectra is a powerful application of computational chemistry for structure elucidation. rsc.orgfaccts.de By calculating NMR chemical shifts and coupling constants for different possible isomers or conformers, and comparing these predictions to experimental data, the correct structure can be confidently assigned. smolecule.comrsc.org For example, in studies of other oxabicyclo- systems, DFT calculations of NMR chemical shifts have been shown to be more reliable for conformational analysis than relying on thermodynamic calculations alone. smolecule.com This methodology is directly applicable to confirming the structural and stereochemical details of this compound and its derivatives. wgtn.ac.nz

Strategic Applications in Organic Synthesis and Materials Science Precursors

7-Oxabicyclo[4.2.0]octane as a Key Intermediate for Complex Molecule Construction

The this compound framework serves as a versatile intermediate in the assembly of intricate molecular architectures. evitachem.com Its utility stems from the reactivity of the strained oxetane (B1205548) ring, which can undergo various transformations to introduce diverse functionalities. For instance, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization of specific precursors can efficiently generate the this compound derivative. nih.gov

One notable application is in the synthesis of fused oxetane derivatives. nih.gov The reaction of cyclohexene (B86901) with N-bromosuccinimide (NBS) in water yields a bromohydrin, which, after installation of a malonate group, undergoes cyclization to afford the oxabicyclo[4.2.0]octane derivative in excellent yield. nih.gov This methodology highlights the role of the bicyclic system as a stepping stone to more complex fused ring systems.

Furthermore, the this compound core can be a precursor to other bicyclic systems. Under acidic conditions, derivatives such as 6-phenyl-7-oxabicyclo[4.2.0]octane undergo oxetane ring-opening with high syn stereoselectivity. acs.org Cationic iodocyclization of 2-cyclohexenemethanol derivatives can also lead to the formation of 7-oxabicyclo[4.2.0]octanes, alongside the bridged 6-oxabicyclo[3.2.1]octanes, with the product ratio influenced by the substituents on the starting material. tandfonline.com These reactions demonstrate the controlled transformation of the this compound skeleton into other valuable carbocyclic and heterocyclic frameworks.

Reaction Type Precursors Key Reagents/Catalysts Product Reference
O-H Insertion & CyclizationCyclohexene, MalonateNBS/H2O, Rh2(OAc)4This compound derivative nih.gov
Oxetane Ring Opening6-Phenyl-7-oxabicyclo[4.2.0]octaneAcidic conditionsSyn-diol product acs.org
Cationic Iodocyclization2-Cyclohexenemethanol derivativesIodineThis compound and 6-Oxabicyclo[3.2.1]octane tandfonline.com

Scaffold for Natural Product Synthesis

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the total synthesis of natural products. Its substructure is present in complex molecules, and its controlled manipulation allows for the construction of challenging molecular architectures.

A significant example is its relevance to the synthesis of solanoeclepin A, a potent natural hatching agent for potato cyst nematodes. researchgate.net Research towards the total synthesis of solanoeclepin A has explored methodologies to construct the bicyclo[4.2.0]octane substructure. researchgate.net These synthetic efforts underscore the importance of this bicyclic system in accessing biologically active natural products.

The this compound framework has also been identified in volatile compounds released by insects. For instance, (1R,2S,6R)-2-hydroxymethyl-2,6-dimethyl-3-oxabicyclo[4.2.0]octane, also known as papayanol, is a sex-specific volatile produced by males of the papaya borer Pseudopiazurus obesus. acs.org The synthesis and characterization of such compounds are crucial for understanding chemical communication in insects and for developing potential pest management strategies.

In a broader context, the synthesis of bicyclo[4.2.0]octadiene natural products often involves biosynthetic 8π/6π-electrocyclization cascades, which can be mimicked in the laboratory. rsc.org While not directly forming the saturated this compound, these strategies highlight the prevalence of the bicyclo[4.2.0]octane core in nature and the diverse synthetic approaches to access it.

Natural Product/Target Significance Synthetic Context Reference
Solanoeclepin APotato cyst nematode hatching agentContains a bicyclo[4.2.0]octane substructure researchgate.net
PapayanolInsect pheromoneA derivative of 3-oxabicyclo[4.2.0]octane acs.org
Bicyclo[4.2.0]octadiene Natural ProductsDiverse biological activitiesSynthesized via electrocyclization cascades rsc.org

Building Blocks for Chemical Libraries and Diversity-Oriented Synthesis

The conformational rigidity and well-defined stereochemistry of the this compound scaffold make it an excellent building block for the construction of chemical libraries for drug discovery and chemical biology. evitachem.com Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, and scaffolds like this compound are valuable starting points.

The ability to functionalize the this compound core in a controlled manner allows for the creation of a wide range of analogs. For example, the synthesis of bicyclic carbohydrate derivatives, such as [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate, demonstrates how the bicyclo[4.2.0]octane system can be derived from readily available starting materials like glycals. iucr.org These derivatives, with their fixed conformations, are attractive for probing biological systems.

The concept of ring-chain tautomerism in some bicyclo[4.2.0]octane derivatives further expands their potential in DOS. researchgate.net Depending on reaction conditions, certain substituted bicyclo[4.2.0]octanes can exist in equilibrium with their open-chain forms, providing access to different chemical space from a single precursor. researchgate.net This property is highly desirable in the generation of diverse molecular libraries.

Exploration in Cyclic Ether Chemistry for Broader Applications

The study of this compound contributes to the broader understanding of cyclic ether chemistry. Cyclic ethers are important motifs in many natural products and pharmaceuticals, and they are also being investigated as potential biofuels. unizar.es The unique reactivity of the strained four-membered oxetane ring in the this compound system provides insights into the behavior of more complex cyclic ethers.

Research on the ring-expansion reactions of oxabicyclo[4.2.0]octane systems has led to the synthesis of novel monocyclic oxacyclooctatrienone systems. oup.com This transformation highlights the potential to use strained bicyclic ethers as precursors to larger, more flexible ring systems, which are also prevalent in natural products.

Furthermore, the this compound framework is a key intermediate in the synthesis of other important bicyclic ethers, such as the 6-oxabicyclo[3.2.1]octane system. tandfonline.com The ability to selectively form one bicyclic system over another based on reaction conditions and substrate substitution is a testament to the rich and versatile chemistry of these compounds. The continued exploration of this compound and its derivatives will undoubtedly lead to new synthetic methodologies and applications in materials science and beyond.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for 7-Oxabicyclo[4.2.0]octane Synthesis

The principles of green chemistry are paramount for the future of chemical synthesis, aiming to create environmentally benign and sustainable processes. Future research on this compound should prioritize the integration of these principles. A significant opportunity lies in the development of syntheses that proceed under photocatalyst-, additive-, and solvent-free conditions. rsc.org For instance, [2+2] cross-photocycloadditions of alkenes have been achieved using visible light (LED irradiation at 410-415 nm) without the need for external photocatalysts or additives, representing a highly atom-economical and environmentally friendly approach. rsc.org

Further exploration into the use of renewable resources is a critical avenue. Cyclic ethers, the chemical class to which this compound belongs, are considered potential biofuels derivable from lignocellulosic biomass. unizar.es Research focused on converting biomass-derived precursors into the this compound scaffold could provide a sustainable alternative to petroleum-based starting materials. Additionally, designing operationally simple and environmentally friendly transformations will be key. ehu.es This includes minimizing purification steps, reducing energy consumption, and selecting non-toxic reagents and solvents.

Catalyst Development for Highly Stereoselective Transformations of the Scaffold

The biological activity of molecules often depends on their specific three-dimensional arrangement. Therefore, controlling stereochemistry during the synthesis and transformation of the this compound scaffold is of utmost importance. Future research will heavily rely on the design of novel and highly efficient catalysts that can dictate stereochemical outcomes with precision.

Significant advances have been made using transition metal catalysts. For example, rhodium complexes have been used for highly regioselective and stereoselective intermolecular hydrosilylation reactions. researchgate.net Similarly, cobalt complexes are being explored for their catalytic activity in hydrosilylation. researchgate.net The development of chiral Brønsted acid catalysts also presents a promising frontier for enabling enantioselective transannular reactions to build complex polycyclic systems. ehu.es Another successful strategy involves copper(I)-catalyzed intramolecular [2+2] photocycloadditions, which can generate bicyclic systems, followed by enantioselective reduction using chiral catalysts like oxazaborolidine to resolve diastereomeric mixtures. acs.org

Future work should focus on expanding the toolbox of catalysts capable of acting on the this compound core. This includes creating catalysts that are more robust, cheaper, and derived from earth-abundant metals. The goal is to achieve predictable and high levels of enantioselectivity and diastereoselectivity in a variety of transformations, such as C-H functionalization, ring-opening, and cycloadditions.

Table 1: Examples of Catalytic Systems for Stereoselective Synthesis This table is generated based on data from the text and is for illustrative purposes.

Catalyst SystemReaction TypeApplication/OutcomeReference
[Rh(CO)2Cl]2Intermolecular HydrosilylationExcellent β regioselectivity and anti stereoselectivity for ynamides. researchgate.net
Chiral Brønsted AcidTransannular (3+2) CycloadditionAfforded stereodefined polycyclic scaffolds with a bridged pyrazolidine (B1218672) ring. ehu.es
Cu(I) / Oxazaborolidine[2+2] Photocycloaddition / ReductionEnantioselective reduction of a photocycloaddition product. acs.org
Rhodium CarboxylatesC-H Insertion / CyclizationStereoselective formation of furofuran lignans. soton.ac.uk
Palladium/Copper (Sonogashira)Cross-couplingSynthesis of precursors for photocycloaddition reactions. rsc.org

Advanced In-Silico Modeling for Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis. Advanced in-silico modeling offers a powerful approach to accelerate the discovery and optimization of reactions involving the this compound system. mdpi.com Density Functional Theory (DFT) calculations, for example, can provide a detailed mechanistic picture of reaction pathways. ehu.es Such calculations have been successfully used to rationalize the diastereoselectivity of photocyclization reactions by analyzing substrate conformations and the role of intramolecular hydrogen bonds. acs.org

Future research can leverage these computational tools more extensively. In-silico modeling can be used to predict the stereochemical outcomes of reactions, screen potential catalysts, and optimize reaction conditions (e.g., solvent, temperature) before extensive experimental work is undertaken. acs.orgresearchgate.net This not only saves time and resources but also deepens the fundamental understanding of reaction mechanisms. Furthermore, the emergence of artificial intelligence (AI) and computer-aided synthesis planning (CASP) presents an exciting opportunity to design novel synthetic routes to complex molecules containing the this compound core from simple starting materials. mdpi.com These technologies can analyze vast datasets of chemical reactions to propose innovative and efficient synthetic strategies. mdpi.com

Exploration of Bio-Inspired Synthetic Routes to this compound Systems

Nature often constructs complex molecular scaffolds with remarkable efficiency and stereocontrol. Bio-inspired synthesis, which mimics these natural strategies, is a fertile ground for future research. A prominent bio-inspired strategy relevant to the this compound framework involves pericyclic reactions, particularly electrocyclization cascades. researchgate.netrsc.org The biosynthesis of numerous natural products is thought to proceed through an 8π/6π electrocyclization cascade of a linear polyene to rapidly form a bicyclo[4.2.0]octadiene core, a direct precursor to the this compound system. researchgate.netrsc.org

Synthetically, this biomimetic approach has been used in the total synthesis of fungal metabolites like the emeriones, where a stereodefined pentaene undergoes an 8π/6π electrocyclization cascade to generate the central bicyclic scaffold. researchgate.net This strategy allows for the rapid assembly of molecular complexity from relatively simple linear precursors. rsc.org

Future research should continue to explore and expand upon these bio-inspired routes. This could involve designing novel polyene precursors to access a wider diversity of substituted this compound derivatives. Another unexplored avenue is the use of enzymes or engineered microorganisms for the synthesis. While challenging, developing an enzymatic process for a key cyclization or stereoselective transformation step could offer unparalleled efficiency and environmental benefits, truly merging the fields of synthetic chemistry and biotechnology.

Q & A

Q. What are the established synthetic methodologies for 7-Oxabicyclo[4.2.0]octane, and how can reaction parameters be systematically optimized?

Methodological Answer:

  • Begin with literature review to identify cycloaddition, ring-closing metathesis, or epoxidation strategies. For reproducibility, document key steps (e.g., catalyst choice, solvent systems) in the main manuscript and provide full protocols in supplementary data .
  • Optimize parameters (temperature, stoichiometry) via Design of Experiments (DoE), monitoring yields via GC-MS or HPLC. Validate purity using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm bicyclic framework and substituent positions. For stereochemical analysis, apply 2D NMR (NOESY, COSY).
  • Complement with IR spectroscopy to identify oxygen-containing functional groups (e.g., ether C-O stretching at ~1100 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Follow IUPAC guidelines for reporting experimental details (e.g., exact reagent grades, inert atmosphere protocols).
  • Use standardized purity metrics (e.g., ≥95% by HPLC) and disclose all deviations from literature methods. Share raw spectral data in supplementary files .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of this compound in ring-opening reactions?

Methodological Answer:

  • Apply hybrid functionals (B3LYP) with basis sets (6-31G*) to model transition states and activation energies. Incorporate exact-exchange terms to improve thermochemical accuracy .
  • Validate computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments. Compare computed vs. experimental <sup>13</sup>C NMR shifts to refine models .

Q. What strategies resolve contradictions in reported thermodynamic stability data for bicyclic ethers like this compound?

Methodological Answer:

  • Conduct calorimetric studies (DSC/TGA) under controlled conditions to measure ΔHf and thermal decomposition profiles.
  • Reanalyze conflicting data using multivariate statistics (e.g., PCA) to identify outliers or systematic errors. Cross-reference with high-level ab initio calculations (CCSD(T)) .

Q. How can researchers design enantioselective syntheses of this compound derivatives?

Methodological Answer:

  • Screen chiral catalysts (e.g., organocatalysts, metal-ligand complexes) using high-throughput experimentation (HTE).
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Correlate results with computational docking studies to refine stereoelectronic models .

Methodological Considerations Table

Research Aspect Recommended Tools Key References
Synthesis OptimizationDoE, GC-MS/HPLC
Structural Validation2D NMR, X-ray Crystallography
Computational ModelingB3LYP/6-31G*, CCSD(T)
Data Discrepancy AnalysisPCA, KIE Studies
Enantioselectivity ScreeningChiral HPLC, HTE Platforms

Notes for Rigorous Research Design

  • Hypothesis Formulation: Align questions with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Data Transparency: Adhere to journal guidelines for primary data deposition and supplementary material .
  • Conflict Resolution: Replicate disputed experiments under standardized conditions and publish negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo[4.2.0]octane
Reactant of Route 2
7-Oxabicyclo[4.2.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.